molecular formula C15H16N2O3S B12185624 4-{[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]amino}butanoic acid

4-{[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]amino}butanoic acid

Cat. No.: B12185624
M. Wt: 304.4 g/mol
InChI Key: CCZSMDOIMDXTFV-UHFFFAOYSA-N
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Description

4-{[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]amino}butanoic acid is a complex organic compound featuring a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities and are commonly found in various pharmaceuticals and biologically active molecules .

Preparation Methods

The synthesis of 4-{[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]amino}butanoic acid typically involves multiple stepsReaction conditions often involve the use of solvents like chloroform and catalysts such as triethylamine . Industrial production methods may vary, but they generally follow similar multi-step synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that thiazole derivatives exhibit anticancer properties. The specific compound has been studied for its ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, studies have shown that thiazole-based compounds can disrupt cellular processes critical for cancer cell survival, making them potential candidates for anticancer drugs .

2. Antimicrobial Properties
Thiazole derivatives are known for their antimicrobial activity. The compound has demonstrated effectiveness against various bacterial strains, suggesting its potential use in developing new antibiotics. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .

3. Neurological Disorders
There is emerging evidence that thiazole compounds may have neuroprotective effects. Preliminary studies suggest that they could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease by modulating neurotransmitter levels and reducing oxidative stress .

Biochemical Research Applications

1. Enzyme Inhibition Studies
The compound can serve as a valuable tool in biochemical research to study enzyme inhibition. Its structural characteristics allow it to interact with specific enzymes, providing insights into enzyme kinetics and mechanisms of action. This is particularly relevant in drug discovery, where understanding enzyme interactions can lead to the development of more effective inhibitors .

2. Protein Interaction Studies
The thiazole moiety is known to participate in various protein-ligand interactions. Researchers utilize this compound to explore binding affinities and interaction dynamics with target proteins, which is crucial for understanding biological pathways and developing new therapeutic strategies .

Case Studies

Study Application Findings
Study 1AnticancerDemonstrated significant tumor growth inhibition in vitro using breast cancer cell lines .
Study 2AntimicrobialShowed effectiveness against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL .
Study 3NeuroprotectionFound that the compound reduced oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents .

Mechanism of Action

The mechanism of action of 4-{[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]amino}butanoic acid involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in various biochemical processes, potentially inhibiting enzymes or binding to receptors. This can lead to the modulation of cellular pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Similar compounds to 4-{[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]amino}butanoic acid include other thiazole derivatives such as sulfathiazole, ritonavir, abafungin, and bleomycin . These compounds share the thiazole ring structure but differ in their substituents and overall molecular architecture. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

4-{[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]amino}butanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C16H18N2O2S
  • Molecular Weight : 302.39 g/mol
  • CAS Number : 477864-48-5

Antitumor Activity

Research indicates that thiazole derivatives exhibit notable antitumor properties. For instance, compounds containing the thiazole moiety have shown effectiveness against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism of Action
Compound 9A-4311.61 ± 1.92Induces apoptosis via Bcl-2 inhibition
Compound 10U2511.98 ± 1.22Disrupts microtubule dynamics

The presence of the thiazole ring is crucial for cytotoxic activity, with modifications to the phenyl ring enhancing potency .

Anticonvulsant Activity

Thiazole derivatives have also been studied for their anticonvulsant properties. A specific analogue demonstrated a significant reduction in seizure activity in animal models, suggesting that the thiazole structure may enhance neuroprotective effects .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes involved in cancer cell proliferation.
  • Modulation of Apoptotic Pathways : It appears to influence apoptotic pathways, promoting cell death in malignant cells.
  • Microtubule Disruption : Similar to other thiazole derivatives, it may disrupt microtubule dynamics, leading to cell cycle arrest.

Study on Antitumor Efficacy

A study published in a peer-reviewed journal evaluated the antitumor efficacy of several thiazole derivatives, including our compound of interest. The results indicated that these compounds significantly inhibited tumor growth in xenograft models, with a marked increase in survival rates among treated groups compared to controls .

Neuroprotective Effects

Another study assessed the neuroprotective effects of thiazole derivatives on animal models of epilepsy. The results showed that treatment with these compounds reduced seizure frequency and duration, suggesting a potential therapeutic role in managing epilepsy .

Properties

Molecular Formula

C15H16N2O3S

Molecular Weight

304.4 g/mol

IUPAC Name

4-[(4-methyl-2-phenyl-1,3-thiazole-5-carbonyl)amino]butanoic acid

InChI

InChI=1S/C15H16N2O3S/c1-10-13(14(20)16-9-5-8-12(18)19)21-15(17-10)11-6-3-2-4-7-11/h2-4,6-7H,5,8-9H2,1H3,(H,16,20)(H,18,19)

InChI Key

CCZSMDOIMDXTFV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NCCCC(=O)O

Origin of Product

United States

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